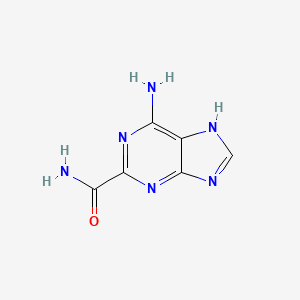

2-Carbamoyl-6-aminopurine

説明

Structure

3D Structure

特性

IUPAC Name |

6-amino-7H-purine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O/c7-3-2-5(10-1-9-2)12-6(11-3)4(8)13/h1H,(H2,8,13)(H3,7,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHVLAGUEDBYDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Supramolecular Structural Investigations of 2 Carbamoyl 6 Aminopurine and Analogs

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

A combination of sophisticated spectroscopic methods is employed to unravel the intricate structural details of 2-Carbamoyl-6-aminopurine, from its atomic connectivity to its three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic arrangement and conformational preferences of molecules in solution. For purine (B94841) systems, ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the purine ring in adenine (B156593) derivatives resonate at distinct chemical shifts, allowing for their unambiguous assignment. hmdb.ca The carbonyl carbon of the carbamoyl (B1232498) group in this compound would be expected to have a characteristic chemical shift in the downfield region of the spectrum, typically around 160-170 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Adenine (a close analog of this compound) in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | 8.13 | 152.4 |

| C8-H | 8.14 | 141.2 |

| NH₂ | 7.15 (broad) | - |

| C4 | - | 149.0 |

| C5 | - | 118.6 |

| C6 | - | 156.1 |

| N1-H/N3-H | - | - |

| N7-H/N9-H | 12.95 (broad) | - |

Data compiled from various sources and represents typical values.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₆H₆N₆O, which corresponds to a monoisotopic mass of 178.059 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 178. The fragmentation of purine derivatives is well-documented. rsc.org The fragmentation of adenine, for instance, is characterized by the sequential loss of HCN molecules from the pyrimidine (B1678525) and imidazole (B134444) rings. rsc.orgresearchgate.net For this compound, characteristic fragmentation pathways would likely involve the loss of the carbamoyl group (-CONH₂) as a neutral fragment of 44 Da, leading to a significant peak at m/z 134. This fragment would correspond to the 2-amino-6-aminopurine radical cation. Further fragmentation would likely proceed similarly to adenine, with losses of HCN (27 Da). rsc.org

Electrospray ionization (ESI) mass spectrometry, a softer ionization technique, would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 179. researchgate.net Tandem mass spectrometry (MS/MS) experiments on this ion would provide detailed information about the connectivity of the molecule by inducing fragmentation and analyzing the resulting daughter ions. nih.govfrontiersin.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity | Possible Origin |

| 178 | [M]⁺ | Molecular Ion |

| 179 | [M+H]⁺ | Protonated Molecular Ion (ESI) |

| 134 | [M-CONH₂]⁺ | Loss of the carbamoyl group |

| 107 | [M-CONH₂-HCN]⁺ | Subsequent loss of HCN |

| 80 | [M-CONH₂-2HCN]⁺ | Further loss of HCN |

UV-Vis and IR spectroscopy provide complementary information regarding the electronic transitions and vibrational modes of a molecule, respectively.

The UV-Vis spectrum of purine derivatives is characterized by strong absorptions in the ultraviolet region due to π → π* electronic transitions within the aromatic purine ring system. ias.ac.in Adenine, in a neutral aqueous solution, exhibits a strong absorption maximum (λmax) at approximately 260 nm. researchgate.net The introduction of a carbamoyl group at the C2 position, which is a chromophore itself, is expected to cause a shift in the absorption maximum of this compound. The carbonyl group of the carbamoyl moiety can also give rise to a weaker n → π* transition at a longer wavelength. scienceopen.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. ru.nlacs.org The IR spectrum of this compound would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amino group (at C6) and the amide group (at C2) would appear in the region of 3100-3500 cm⁻¹. researchgate.net The C=O stretching vibration of the carbamoyl group is a strong and characteristic band that would be expected in the range of 1650-1700 cm⁻¹. scispace.com The C=N and C=C stretching vibrations of the purine ring would appear in the 1400-1650 cm⁻¹ region. researchgate.net Finally, the N-H bending vibrations would be observed around 1600 cm⁻¹. researchgate.net The IR spectrum of adenine provides a good reference for the vibrations associated with the 6-aminopurine core. nist.gov

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amino and Amide | 3100 - 3500 |

| C=O Stretch | Carbamoyl | 1650 - 1700 |

| C=N/C=C Stretch | Purine Ring | 1400 - 1650 |

| N-H Bend | Amino and Amide | ~1600 |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are increasingly used to complement experimental data, providing deeper insights into the electronic structure, reactivity, and dynamics of molecules.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound. nih.gov DFT methods can be used to optimize the molecular geometry, calculate vibrational frequencies to aid in the interpretation of IR spectra, and predict NMR chemical shifts. acs.org

Furthermore, DFT calculations can provide valuable information about the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. Analysis of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to study the behavior of the molecule in a more complex environment, such as in solution or interacting with a biological macromolecule, by treating the core part of the system with quantum mechanics and the surrounding environment with classical molecular mechanics.

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. tandfonline.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational dynamics and interactions of this compound with its environment, particularly with solvent molecules like water. mdpi.com

MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. This is particularly relevant for understanding the flexibility of the exocyclic amino and carbamoyl groups and their preferred orientations relative to the purine ring. Additionally, MD simulations can provide detailed information about the hydration shell of the molecule, identifying specific hydrogen bonding interactions between the purine derivative and surrounding water molecules. This information is crucial for understanding the solubility and bioavailability of the compound. For purine analogs, MD simulations have been used to investigate their binding stability with biological targets such as enzymes. nih.gov

Molecular Docking and Ligant-Target Interaction Modeling

Molecular docking and ligand-target interaction modeling are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (target). These methods are instrumental in understanding the structural basis of molecular recognition and in the rational design of new therapeutic agents. In the context of this compound and its analogs, these computational approaches provide valuable insights into their potential biological targets and the specific molecular interactions that govern their binding.

While specific molecular docking studies exclusively focused on this compound are not extensively available in the public domain, the principles of its interaction can be inferred from studies on structurally related purine analogs. The purine scaffold, with its hydrogen bond donors and acceptors, is a common motif in ligands that target a wide array of proteins, including kinases, polymerases, and G-protein coupled receptors.

Key Interaction Features of Purine Analogs:

Molecular docking studies on various purine derivatives consistently highlight several key types of interactions that are crucial for their binding to protein targets. These interactions are also anticipated to be significant for the binding of this compound.

Hydrogen Bonding: The nitrogen atoms within the purine ring system, as well as the exocyclic amino and carbamoyl groups, are potent hydrogen bond donors and acceptors. These interactions are fundamental in orienting the ligand within the binding pocket and contribute significantly to the binding affinity. For instance, the 6-amino group can act as a hydrogen bond donor, while the nitrogen atoms at positions 1, 3, and 7 can act as acceptors. The carbamoyl group at the 2-position introduces additional hydrogen bonding capabilities through its amide nitrogen and carbonyl oxygen.

π-π Stacking: The aromatic nature of the purine ring allows for favorable π-π stacking interactions with aromatic amino acid residues in the protein's binding site, such as phenylalanine, tyrosine, and tryptophan. This type of interaction is a major contributor to the stability of the ligand-protein complex.

Hydrophobic Interactions: Alkyl or aryl substituents on the purine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket, further enhancing binding affinity.

Modeling Studies of Related Purine Carboxamide Derivatives:

To illustrate the application of molecular docking in this class of compounds, we can examine findings from studies on purine-carboxamide analogs. For example, in a study on purine-5-N-isosteres designed as anti-inflammatory agents, molecular docking was employed to understand their interaction with the cyclooxygenase-2 (COX-2) enzyme. rsc.orgrsc.org The docking scores and binding interactions of these analogs provide a framework for predicting how a molecule like this compound might behave.

| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 7-furan triazolo-triazine-2-carboxamide | Cyclooxygenase-2 (COX-2) | -8.82 | Not Specified | Not Specified |

| 7-(2-hydroxy phenyl) triazolo-triazine-2-carboxamide | Cyclooxygenase-2 (COX-2) | -7.82 | Not Specified | Not Specified |

| 7-(4-dimethylamino phenyl) triazolo-triazine-2-carboxamide | Cyclooxygenase-2 (COX-2) | -7.76 | Not Specified | Not Specified |

Table 1. Molecular Docking Data for Purine-Carboxamide Analogs with COX-2. rsc.orgrsc.org

Similarly, research on purin-6-one derivatives as phosphodiesterase-2 (PDE2) inhibitors utilized molecular docking to elucidate their binding modes. researchgate.netdoaj.orgresearchgate.net These studies revealed that the ligands occupy hydrophobic pockets within the catalytic active site.

| Compound/Analog | Target Protein | IC50 (µM) | Key Interacting Residues | Type of Interaction |

| Compound 2j | Phosphodiesterase-2 (PDE2) | 1.73 | Not Specified | Hydrophobic interactions |

| Compound 2p | Phosphodiesterase-2 (PDE2) | 0.18 | Tyr655 | Hydrophobic interactions |

| Compound 2q | Phosphodiesterase-2 (PDE2) | 3.43 | Not Specified | Hydrophobic interactions |

Table 2. Biological Activity and Docking Insights for Purin-6-One Derivatives as PDE2 Inhibitors. researchgate.netdoaj.orgresearchgate.net

In another example, molecular docking of 2-aryladenine derivatives with the A1 adenosine (B11128) receptor predicted hydrogen bonding with Asn254 and π-π stacking with Phe171 as crucial interactions for antagonist activity. mdpi.com

Predicted Interactions for this compound:

Based on the general principles of purine-protein interactions and data from related analogs, a hypothetical molecular docking of this compound into a kinase binding site, for instance, would likely involve:

Hydrogen bonding between the 6-amino group and a backbone carbonyl of a hinge region residue.

Hydrogen bonding interactions involving the N1 and/or N3 atoms of the purine ring with hinge region residues.

The 2-carbamoyl group could form additional hydrogen bonds with residues in the solvent-exposed region of the binding site, potentially enhancing selectivity and affinity.

π-π stacking of the purine core with an aromatic residue in the active site.

The predictive power of molecular docking and ligand-target interaction modeling is invaluable for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the discovery of novel and effective therapeutic agents. Further dedicated computational studies on this compound are warranted to fully elucidate its pharmacological potential and guide the design of next-generation analogs with improved properties.

Biochemical Mechanisms and Enzymatic Interactions of 2 Carbamoyl 6 Aminopurine Derivatives

Interactions with Nucleic Acids and Genetic Processes

Mechanistic Effects on Transcriptional and Replicational Fidelity and Efficiency

The direct effects of 2-Carbamoyl-6-aminopurine on transcription and replication are unknown. Research on 2,6-diaminopurine (B158960) (referred to as Z in some studies) and 2-aminopurine (B61359) (2AP) has shown that these analogs can perturb these fundamental genetic processes. For example, 2,6-diaminopurine has been observed to have a substantial inhibitory effect on transcription mediated by both T7 RNA polymerase and human RNA polymerase II, without being mutagenic. nih.govnih.gov This blockage suggests a potential role in transcriptional regulation. nih.govnih.gov In contrast, 2-aminopurine can block T7 RNA polymerase but does not significantly impede human RNA polymerase II. nih.govnih.gov The specific impact of a 2-carbamoyl substituent on these processes is yet to be investigated.

Modulation of Enzymatic Systems and Purine (B94841) Metabolism

Mechanisms of Interaction with Purine Salvage Pathway Enzymes (e.g., Adenine (B156593) Phosphoribosyltransferase)

There is no direct research on the interaction between this compound and adenine phosphoribosyltransferase (APRT). However, studies on related compounds provide some context. APRT is a key enzyme in the purine salvage pathway, catalyzing the formation of AMP from adenine and 5-phosphoribosyl-1-pyrophosphate. uniprot.org Class 1 phosphoribosyltransferases, which includes APRT, are known to be specific for 6-aminopurine bases and their analogs, such as 2,6-diaminopurine. universidadeuropea.com Interestingly, resistance to 2,6-diaminopurine in Escherichia coli has been linked to mutations affecting APRT. nih.gov Furthermore, resistance to 4-carbamoylimidazolium 5-olate, a compound with a carbamoyl (B1232498) group, has been attributed to deficient APRT activity, suggesting the enzyme can activate this compound to a cytotoxic nucleotide. nih.gov This finding implies that APRT may have the capacity to recognize and process substrates containing a carbamoyl group, but its specific interaction with this compound remains unconfirmed.

Influence on Nucleotide Biosynthesis and Interconversion Pathways

The influence of this compound on nucleotide biosynthesis and interconversion pathways has not been documented. The de novo synthesis of purine nucleotides is a complex, multi-step process that is tightly regulated. nih.govlibretexts.orgreactome.org Similarly, pyrimidine (B1678525) biosynthesis follows a distinct and also highly regulated pathway. mdpi.comutah.edumedmuv.com Purine and pyrimidine salvage pathways provide an alternative route for nucleotide synthesis from pre-existing bases and nucleosides. libretexts.org Analogs of purine bases can interfere with these pathways. For example, 2-aminopurine has been used in mutagenesis studies to induce mutations, which can be related to its effects on nucleotide metabolism. nih.govpnas.org Without experimental data, the specific role of this compound as a potential modulator of these critical metabolic pathways is unknown.

Enzymatic Inhibition or Activation by this compound Analogs

Analogs of this compound and related 2-substituted purines have demonstrated a range of inhibitory and activatory effects on various enzymes. These interactions are highly dependent on the specific substitutions on the purine ring and the nature of the enzyme's active site.

One area of significant interest is the modulation of kinases and phosphodiesterases. For instance, derivatives of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger, have been synthesized to study their effects on cAMP-dependent protein kinases (PK) and cAMP phosphodiesterases (PDE). Notably, 8-carbamoyl-cAMP has been shown to be a more effective activator of protein kinases than cAMP itself. In contrast, other 2-substituted cAMP analogs have been identified as significant inhibitors of PDE. jst.go.jp Another related compound, carbamoyl phosphate (B84403), has been found to stimulate the activity of adenosine kinase (AK), an important enzyme in adenosine metabolism. nih.gov

Furthermore, 2-substituted purine analogs have been developed as potent inhibitors of ecto-5′-nucleotidase (CD73), an enzyme that plays a crucial role in extracellular adenosine production and is a target in cancer immunotherapy. Derivatives of α,β-methylene-ADP with substitutions at the 2-position have shown significant competitive inhibition of human CD73. For example, 2-iodo- and 2-chloro-adenosine-5′-O-[(phosphonomethyl)phosphonic acid] are highly potent inhibitors with Ki values in the low nanomolar range. researchgate.net The potency of these inhibitors is influenced by the size and nature of the substituent at the 2-position. researchgate.net

The table below summarizes the enzymatic activity of some 2-substituted and related purine analogs.

| Compound/Analog Class | Target Enzyme | Effect | Potency (Ki/IC50) | Reference |

| 8-Carbamoyl-cAMP | cAMP-dependent Protein Kinase (PK) | Activation | More effective than cAMP | jst.go.jp |

| 2-Substituted cAMP analogs | cAMP Phosphodiesterase (PDE) | Inhibition | Significant | jst.go.jp |

| Carbamoyl phosphate | Adenosine Kinase (AK) | Stimulation | Dose-dependent | nih.gov |

| 2-Iodo-adenosine-5′-O-[(phosphonomethyl)phosphonic acid] | Ecto-5′-nucleotidase (CD73) | Inhibition | 3-6 nM (Ki) | researchgate.net |

| 2-Chloro-adenosine-5′-O-[(phosphonomethyl)phosphonic acid] | Ecto-5′-nucleotidase (CD73) | Inhibition | 3-6 nM (Ki) | researchgate.net |

| Tricyclic 7-deazaadenosine derivative | E. coli Purine-Nucleoside Phosphorylase (PNP) | Inhibition | Effective | mdpi.com |

| 2-Aminopurine derivatives | Cyclin-dependent kinase 2 (CDK2) | Inhibition | 19 nM (IC50 for compound 11l) | nih.gov |

These findings highlight the potential of modifying the 2-position of the purine scaffold to develop selective enzyme inhibitors or activators.

Interplay with Cellular Signaling Pathways (Mechanistic Focus)

Purinergic signaling, mediated by extracellular nucleotides and nucleosides like ATP and adenosine, plays a vital role in a vast array of physiological processes. nih.govnih.gov This signaling occurs through two main families of purinergic receptors: P1 receptors (A1, A2A, A2B, and A3 subtypes), which are G-protein coupled receptors (GPCRs) activated by adenosine, and P2 receptors, which are activated by ATP and other nucleotides. nih.govmdpi.com The P2 family is further divided into ionotropic P2X receptors (P2X1-7) and metabotropic P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11-14), which are also GPCRs. nih.govnih.gov

Derivatives of this compound and related analogs can modulate these pathways by acting as ligands for purinergic receptors. The nature of the substitution on the purine ring is a key determinant of receptor selectivity and agonist or antagonist activity. For example, research has shown that 2-substituted adenosine analogs can be active at A2 adenosine receptors. annualreviews.org More specifically, the development of 2-thioether-substituted (N)-methanocarba-adenosines has yielded compounds that can bind to the A3 adenosine receptor, demonstrating how modifications at the 2-position can confer receptor subtype selectivity. researchgate.net

The modulation of purinergic receptors by these analogs can trigger various downstream signaling cascades. Activation of P1 and P2Y receptors, being GPCRs, typically leads to the activation of intracellular signaling pathways involving second messengers like cAMP and changes in intracellular calcium levels. mdpi.com P2X receptor activation, on the other hand, directly leads to ion flux across the cell membrane. nih.gov

The table below outlines the interaction of some 2-substituted purine analogs with purinergic receptors.

| Compound/Analog Class | Target Receptor | Observed Effect | Reference |

| 2-Substituted adenosine analogs | A2 Adenosine Receptor | Activity | annualreviews.org |

| 2-Thioether-substituted (N)-methanocarba-adenosines | A3 Adenosine Receptor | Binding | researchgate.net |

The ability to selectively target purinergic receptor subtypes with modified purine analogs holds significant therapeutic potential for a variety of conditions.

Intracellular protein degradation is a critical cellular process for maintaining protein homeostasis and is primarily carried out by two major pathways: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. nih.gov The UPS involves the tagging of proteins with ubiquitin, which marks them for degradation by the proteasome complex. frontiersin.org Autophagy involves the sequestration of cellular components into vesicles called autophagosomes, which then fuse with lysosomes for degradation. obolibrary.org

Derivatives of 6-aminopurine have been shown to influence these protein degradation pathways. For instance, certain methylated 6-aminopurines have been found to specifically suppress autophagic/lysosomal protein degradation. obolibrary.org This suggests a role for purine analogs in modulating autophagy.

Furthermore, the cAMP signaling pathway, which can be modulated by purine derivatives as discussed previously, has a direct link to the UPS. Studies have shown that cAMP can stimulate the ubiquitin/proteasome pathway. acs.org This indicates that this compound analogs that elevate intracellular cAMP levels could potentially enhance proteasomal degradation.

In a more direct mechanism, some purine analogs have been designed as inhibitors of enzymes within the ubiquitin pathway. A notable example is MLN4924, an adenosine sulfamate (B1201201) analog, which acts as an inhibitor of the NEDD8-activating enzyme (NAE). mdpi.com NAE is a key enzyme in the neddylation pathway, which is closely related to the ubiquitination pathway and is crucial for the function of certain ubiquitin ligases. mdpi.com Inhibition of NAE by MLN4924 disrupts the activity of these ligases, leading to the accumulation of their substrate proteins and ultimately inducing apoptosis in cancer cells. mdpi.com Additionally, inhibitors of Hsp90, a chaperone protein, can include aminopurine derivatives. Inhibition of Hsp90 results in the degradation of its client proteins through the proteasome. google.com

The table below summarizes the effects of some 6-aminopurine derivatives on protein degradation pathways.

| Compound/Analog Class | Protein Degradation Pathway | Mechanism of Action | Reference |

| Methylated 6-aminopurines | Autophagy-lysosome pathway | Suppression of degradation | obolibrary.org |

| cAMP-elevating analogs | Ubiquitin-proteasome system | Stimulation of the pathway | acs.org |

| Adenosine sulfamate analog (MLN4924) | Ubiquitin-proteasome system | Inhibition of NEDD8-activating enzyme (NAE) | mdpi.com |

| Aminopurine-based Hsp90 inhibitors | Ubiquitin-proteasome system | Promotes degradation of Hsp90 client proteins | google.com |

These findings underscore the potential of this compound derivatives and related compounds to serve as chemical tools to study and therapeutically target the intricate cellular machinery of protein degradation.

2 Carbamoyl 6 Aminopurine and Analogs As Tools in Chemical Biology Research

Development and Application as Fluorescent Probes for Biomolecular Studies

Design Principles for Fluorescent Carbamoyl-Amino Purine (B94841) Analogs

The design of fluorescent purine analogs, including those related to 2-carbamoyl-6-aminopurine, is guided by several key principles aimed at enhancing their photophysical properties without significantly perturbing the native structure of DNA or RNA. nih.govumn.edu A primary goal is to create molecules that are isomorphic to the natural bases, meaning they closely resemble the size and shape of adenine (B156593) or guanine (B1146940). umn.edu This structural mimicry is crucial for proper incorporation into the nucleic acid helix and for recognition by enzymes. umn.eduresearchgate.net

Key design strategies include:

Extension of Conjugation : Expanding the aromatic system of the purine core is a common strategy to increase fluorescence. du.edu This can be achieved by fusing additional rings or adding conjugated substituents. For example, attaching aryl or heteroaryl moieties at the C8-position of purine nucleosides has been shown to significantly enhance quantum yields and shift emission to longer wavelengths. biu.ac.ilrsc.org

Push-Pull Systems : Creating a "push-pull" electronic system by placing electron-donating groups (like the amino group at C6) and electron-withdrawing groups (like a carbamoyl (B1232498) or cyano group at C2 or C8) on the purine ring can lead to significant intramolecular charge transfer (ICT) upon excitation. researchgate.net This ICT character often results in high fluorescence quantum yields and strong solvatochromism, where the emission color changes with solvent polarity. researchgate.netcambridge.org

Minimizing Perturbation : While modifications are necessary to induce fluorescence, they should be designed to cause minimal disruption to the nucleic acid structure. nih.govumn.edu Modifications at the C8-position of purines or the C5-position of pyrimidines are often well-tolerated. The choice of linker connecting a fluorophore to the base is also critical; flexible linkers can allow the fluorescent group to stack within the helix, while rigid linkers may force it into a specific orientation. rsc.org

Environmental Sensitivity : A crucial feature of a good fluorescent probe is the sensitivity of its emission to the local microenvironment. oup.comresearchgate.net For purine analogs like 2-aminopurine (B61359) (a close relative of the titular compound), the fluorescence quantum yield is highly sensitive to stacking interactions with neighboring bases. cambridge.org When the probe is well-stacked within a DNA duplex, its fluorescence is often quenched; upon disruption of this stacking, such as during DNA melting or protein binding, the fluorescence can increase dramatically. cambridge.orgoup.com This on/off signaling is a key principle exploited in many applications.

The photophysical properties of these analogs are carefully characterized. For instance, analogs of N,N-dimethyladenine modified with azetidine (B1206935) rings have shown some of the highest emission quantum yields for purine analogs, reaching 0.64 in water. nih.govescholarship.org The substitution pattern on the purine ring significantly impacts the electronic transitions and, consequently, the absorption and emission wavelengths. acs.org For example, placing a triazole substituent at the C6 position of a 2-aminopurine derivative results in different photophysical properties than placing it at the C2 position of a 6-aminopurine derivative. acs.org

| Analog Class | Modification Strategy | Typical Quantum Yield (Φ) | Key Feature | Reference |

|---|---|---|---|---|

| Azetidine-Modified N,N-dimethyladenine | Modification with azetidine rings | 0.64 - 0.77 | Among the highest quantum yields for purine analogs. | nih.govescholarship.org |

| C8-Aryl/Alkenyl Purines | Conjugation of aryl groups at C8 via linkers | Up to ~0.8 | Extremely high quantum yields with electron-withdrawing groups on the aryl moiety. | biu.ac.ilrsc.org |

| Push-Pull Purines | Electron-donating and -withdrawing groups on the purine core | Approaching 1.0 | Exhibit strong solvatochromism and red-shifted absorption. | researchgate.net |

| 2-amino-6-cyanopurines | Substitution with a cyano group | High | Advantageous properties over 2-aminopurine, with emission in the visible region. | researchgate.net |

Utility in Investigating DNA/RNA Conformation and Dynamics

Fluorescent purine analogs are invaluable for probing the local conformation and dynamic motions of nucleic acids. The most widely used probe in this context is 2-aminopurine (2AP), an isomer of adenine that is highly fluorescent and sensitive to its environment. researchgate.netcambridge.orgacs.org When incorporated into a DNA or RNA strand, 2AP's fluorescence is strongly quenched by stacking interactions with adjacent bases. oup.comcambridge.org Any process that alters this stacking, such as local melting, bending, or the formation of non-canonical structures (e.g., abasic sites), leads to a detectable change in fluorescence intensity. oup.com

For example, studies have used 2AP to investigate the conformation of DNA at abasic sites, where a base is missing. oup.com The fluorescence of 2AP placed opposite an abasic site is significantly higher than in a normal duplex, indicating that the probe is in a more solvent-exposed, unstacked conformation. oup.com This approach has also been used to create "DNA tweezers," where the opening and closing of the structure, controlled by fuel and anti-fuel strands, is monitored by the fluorescence changes of a strategically placed 2AP. rsc.org

Furthermore, the selective excitation of 2AP, possible due to its red-shifted absorption compared to natural bases, allows for focused observation of specific sites within a larger nucleic acid structure. researchgate.netcambridge.org This has been instrumental in studying conformational changes in functional RNAs like ribozymes and riboswitches. researchgate.net Time-resolved fluorescence measurements of these probes can provide even deeper insights, revealing the rates and amplitudes of motions occurring on the nanosecond timescale. cambridge.org

Application in Real-Time Monitoring of Biomolecular Interactions

A significant application of these fluorescent analogs is the real-time monitoring of interactions between nucleic acids and other molecules, particularly proteins. acs.org Because the fluorescence of probes like 2AP is sensitive to changes in the local environment, they can act as reporters for binding events and subsequent conformational changes. researchgate.net

A classic example is the study of DNA methyltransferases, enzymes that flip their target base out of the DNA helix to perform methylation. oup.com When 2AP is placed at the target site, the binding of the enzyme and the subsequent base-flipping event moves the 2AP from a quenched, stacked environment to an unstacked, solvent-exposed state, resulting in a dramatic increase in fluorescence intensity. oup.com This has provided direct experimental evidence for the base-flipping mechanism in several enzymes. oup.com

This method is not limited to base-flipping enzymes. Any protein-DNA interaction that involves a conformational change in the DNA, such as bending or unwinding, can be monitored if it perturbs the stacking of a nearby fluorescent analog. The approach allows for the determination of binding affinities (Kd) and kinetic parameters of the interaction in real time, without the need for cumbersome separation-based assays. oup.com Recently, the use of fluorescent nucleotide analogs has been extended to the single-molecule level, opening up the possibility of observing the dynamics of individual DNA or RNA molecules as they interact with proteins. acs.org

Mechanistic Probes in Enzymology and Biochemical Pathways

Beyond reporting on binding and conformational changes, this compound and its analogs serve as powerful mechanistic probes in enzymology. By replacing the natural substrate with a fluorescent analog, researchers can gain insights into the specific steps of an enzymatic reaction. The sensitivity of the probe's fluorescence to its environment can reveal transient intermediates and conformational states of the enzyme-substrate complex that are otherwise difficult to observe.

For instance, the use of 2-aminopurine (2AP) has been pivotal in studying DNA polymerases and repair enzymes. The change in fluorescence upon binding of the enzyme to DNA containing 2AP can distinguish between the initial binding event and subsequent conformational changes, such as the transition from an "open" to a "closed" complex, which is often a prerequisite for catalysis. The environmental sensitivity of 2AP fluorescence can also report on the movement of the DNA substrate through the enzyme's active site during processes like nucleotide insertion and translocation.

Furthermore, these analogs are used to study nucleoside metabolism within cells. Fluorescent nucleoside analogs can be used to track cellular uptake and subsequent enzymatic modifications, such as phosphorylation by nucleoside kinases. nih.gov This provides a tool for studying the activity of these enzymes in complex cellular environments and for screening libraries of enzyme variants for altered substrate specificity. nih.govscispace.com

Affinity Reagents for Target Identification and Validation

Analogs of this compound can be chemically modified to function as affinity reagents for identifying and validating the cellular targets of bioactive compounds. By attaching a reactive group or a tag (such as biotin) to the purine analog, it can be used as a "bait" in affinity-based proteomics experiments.

In a typical workflow, the modified purine analog is immobilized on a solid support, such as agarose (B213101) or magnetic beads, to create an affinity matrix. A cell lysate is then passed over this matrix. Proteins that specifically bind to the purine analog will be captured, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using mass spectrometry. This "pull-down" approach is a powerful method for identifying the specific proteins that interact with a particular purine scaffold.

This technique is crucial in drug discovery for validating the targets of a lead compound. If a small molecule is believed to exert its effect by binding to a purine-binding protein (e.g., a kinase or a metabolic enzyme), an affinity reagent based on the compound's core structure can be synthesized. Successfully pulling down the suspected target protein from a complex biological sample provides strong evidence for a direct physical interaction, thereby validating it as a genuine target. Additionally, this method can uncover previously unknown "off-targets," which is critical for understanding a compound's full biological activity and potential side effects.

Structure Activity Relationship Sar Studies and Mechanistic Elucidation of Carbamoyl Amino Purines

Correlating Structural Modifications of the Purine (B94841) Scaffold with Observed Biochemical Activities

The purine scaffold is a foundational structure in numerous bioactive molecules, including ATP and GTP. researchgate.net Its inherent ability to interact with a multitude of biological targets makes it a "privileged scaffold" in drug discovery. researchgate.netbohrium.com Structure-activity relationship (SAR) studies on purine derivatives, including those related to 2-Carbamoyl-6-aminopurine, are crucial for understanding how modifications to the core structure influence biochemical activity. These studies systematically alter different positions on the purine ring and its substituents to map the chemical features essential for biological function.

The purine ring system has several key positions (N1, C2, N3, C6, N7, C8, N9) where modifications can dramatically alter biological activity. researchgate.netmdpi.com For 6-aminopurine (adenine) derivatives, substitutions at the C2, C6, C8, and N9 positions are commonly explored. The introduction of a carbamoyl (B1232498) group at the C2 position, creating the this compound structure, is a significant modification. The carbamoyl group itself is a key biochemical moiety, being the precursor for pyrimidine (B1678525) and arginine biosynthesis. nih.govwikipedia.org

Research on related purine analogs provides insight into the potential effects of these modifications:

C2 Position: The C2 position is critical for modulating selectivity and potency. In studies on adenosine (B11128) derivatives targeting adenosine receptors, introducing 2-arylalkylether groups was found to enhance potency at the A2B adenosine receptor. nih.gov For inhibitors of bacterial histidine kinases, a 2-chloro group was part of a potent and selective scaffold design. nih.gov The presence of a 2-amino group is also a common feature in bioactive purines, often serving as a key interaction point. d-nb.inforesearchgate.net

C6 Position: The 6-amino group is a primary site for modification. N6-substituted adenosine derivatives have been extensively studied. For instance, N6-arylcarbamoyl derivatives of an adenosine analog showed high affinity for A3 adenosine receptors. nih.gov The nature of the substituent at C6 can dictate receptor selectivity; for example, alkyl or aryl derivatives at this position often confer A1 selectivity. nih.gov In some contexts, substitution at the 6-position is crucial for activity, while in others, an unsubstituted 6-amino group is preferred for interacting with specific residues in a target protein. nih.gov

N9 Position: The N9 position is frequently substituted, often with ribose or deoxyribose to form nucleosides, or with other alkyl or aryl groups. d-nb.infonih.gov In the context of Grp94 inhibitors, alkylation at the N9 position with groups like a pentynyl chain was a key step in synthesizing potent analogs. nih.gov Such modifications can influence solubility, cell permeability, and interaction with the target protein's binding pocket.

The following table summarizes the observed activities of various substituted purine analogs, providing a basis for understanding the SAR of carbamoyl-amino purines.

Rational Design Principles for Modulating Molecular Recognition and Biological Function

The rational design of purine-based compounds like this compound involves a hypothesis-driven approach to optimize interactions with a specific biological target. mdpi.comnih.gov This process leverages structural information from the target protein and known SAR to guide the synthesis of new analogs with improved potency, selectivity, and desired biological functions. researchgate.netmdpi.com

A key principle is to mimic the natural substrate of the target enzyme or receptor. For many kinases and nucleotide-binding proteins, purine derivatives are designed to mimic ATP or GTP. researchgate.netnih.gov The design strategy often involves creating analogs that can form specific hydrogen bonds and occupy hydrophobic pockets within the active site, thereby acting as competitive inhibitors. nih.gov

For example, in the design of selective inhibitors for the Hsp90 paralog Grp94, researchers identified a unique allosteric pocket near the ATP-binding site. nih.gov They rationally designed purine-scaffold ligands with an 8-aryl group that could insert into this specific pocket, a feature that confers high selectivity over other Hsp90 isoforms where this site is blocked. nih.gov This illustrates the principle of exploiting unique structural features of a target to achieve selectivity.

Another design principle involves modifying the purine core to establish crucial interactions with conserved amino acid residues. In the development of bacterial histidine kinase inhibitors, a key interaction was identified between an amine group on the inhibitor and a conserved aspartate residue in the active site. nih.gov The rational design focused on maintaining an N-NH-N triad (B1167595) within the purine scaffold (e.g., N1:6-C-NH2:N7) that was found to be essential for binding to a conserved Gly:Asp:Asn triad in the kinase. nih.gov

Computational methods, such as molecular docking and pharmacophore modeling, are integral to modern rational design. bohrium.comscholaris.ca These techniques allow researchers to predict how a designed molecule will bind to its target and to prioritize which analogs to synthesize. For instance, in designing STAT3 inhibitors, docking studies with known binders were used to create a pharmacophore model, which then guided the design of a novel library of 2,6,9-heterotrisubstituted purines that fit the model's requirements. scholaris.ca

The core principles of rational design can be summarized as:

Target-Based Design: Utilizing the 3D structure of the target protein to design complementary ligands. nih.gov

Scaffold Hopping and Modification: Using a known active scaffold (like the purine ring) and systematically modifying it to improve properties. mdpi.com

Privileged Structures: Employing scaffolds like purine that are known to bind to multiple protein families and optimizing them for a specific target. researchgate.netbohrium.com

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to enhance potency or improve pharmacokinetic properties.

Elucidation of the Molecular Basis of Action in Model Biological Systems

Understanding the molecular mechanism of a compound like this compound requires investigating its interactions within a cellular or biochemical context. nih.gov This involves identifying its direct molecular target(s) and characterizing the downstream consequences of that interaction.

A primary approach is to use the designed compound as a probe to study its target protein. For instance, potent and selective inhibitors can be used to validate the role of a specific enzyme in a disease model. The development of a Grp94-selective inhibitor, compound 18c , allowed researchers to confirm the role of this chaperone in cellular models of inflammation and cancer. nih.gov The inhibitor's effect on the maturation and secretion of Grp94 client proteins, such as TLR receptors and integrins, could be directly assessed, thus elucidating the molecular basis of its action. nih.govnih.gov

The mechanism of action often involves competitive inhibition at an ATP-binding site. Many purine-based inhibitors function by occupying the pocket where ATP would normally bind, preventing the protein (e.g., a kinase or chaperone) from carrying out its function. nih.govnih.gov The crystal structure of a purine-scaffold inhibitor bound to Grp94 confirmed that the purine moiety occupied the adenine-binding site of ATP, physically blocking its entry. nih.gov

In other cases, the mechanism is more complex. For DNA polymerase inhibitors based on purine analogs, the mechanism involves the inhibitor sequestering the polymerase enzyme to a specific site on the DNA template, effectively stalling the replication process. nih.gov

The biosynthesis of the universal tRNA modification N6-threonylcarbamoyladenosine (t6A) provides another model system. This complex modification requires ATP, threonine, and a carbamoyl source. nih.gov The protein YrdC has been identified as a likely component of the enzyme complex responsible for this synthesis. Studies have shown that YrdC specifically binds to the unmodified tRNA anticodon loop, as well as to threonine and ATP, suggesting it is a key player in the threonylcarbamoyl transferase machinery. nih.gov Investigating how this compound or its derivatives might interact with or disrupt such biosynthetic pathways could reveal their molecular basis of action. The carbamoyl group itself is transferred from carbamoyl phosphate (B84403) to various acceptors in key metabolic pathways, including pyrimidine and arginine synthesis, catalyzed by transcarbamylase enzymes. nih.gov A compound like this compound could potentially act as an analog or inhibitor in these fundamental processes.

The following table details examples of how the molecular basis of action for purine derivatives has been elucidated.

Table of Mentioned Compounds

Future Research Directions and Unexplored Avenues for 2 Carbamoyl 6 Aminopurine Research

Development of Novel and Efficient Synthetic Methodologies for Accessing Complex Derivatives

The future synthesis of 2-Carbamoyl-6-aminopurine derivatives will likely focus on creating more complex and diverse molecular architectures with greater efficiency. While methods exist for producing various purine (B94841) analogues, the development of novel synthetic strategies is crucial for accessing intricate derivatives with enhanced biological activities. nih.govdntb.gov.ua

One promising area is the use of late-stage functionalization. This approach involves modifying a core molecular scaffold in the final steps of a synthetic sequence, allowing for the rapid generation of a library of diverse compounds. For instance, methods for the direct conversion of 6-aminopurines into 6-substituted analogs using intermediates like 6-(1,2,4-triazol-4-yl)purine could be adapted and optimized. acs.org Additionally, techniques involving building blocks such as 6-iodopurine (B1310063) offer a versatile platform for introducing a wide range of modifications to the purine structure. researchgate.net

Challenges in current synthetic routes, such as controlling regioselectivity during alkylation or acylation and the need for protecting groups, highlight the demand for more sophisticated methodologies. nih.gov Future research could explore enzymatic synthesis or flow chemistry to overcome these hurdles, offering more sustainable and scalable production of complex derivatives. The development of reconstructive methodologies, which build the purine ring system from simpler precursors, may also provide alternative and more flexible routes to novel analogues. mdpi.com

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Description | Potential Advantages |

| Late-Stage Functionalization | Introduction of chemical diversity in the final steps of synthesis. | Rapid library generation, increased efficiency. |

| Metal-Catalyzed Cross-Coupling | Using catalysts (e.g., Palladium, Copper) to form new carbon-carbon or carbon-heteroatom bonds. | High efficiency and specificity for creating complex bonds. |

| Post-synthetic Modification of Oligonucleotides | Incorporating modified purines into DNA or RNA strands. acs.orgnih.gov | Creation of therapeutic oligonucleotides and molecular probes. |

| Flow Chemistry | Performing reactions in a continuously flowing stream rather than a batch. | Improved control, safety, and scalability. |

Integration of Multi-Omics and High-Throughput Screening in Mechanistic Studies

To fully understand the biological effects of this compound derivatives, future research must integrate high-throughput screening (HTS) with multi-omics approaches. HTS allows for the rapid testing of large libraries of compounds to identify those with specific biological activities, such as inhibiting protein synthesis or modulating immune responses. nih.govnih.gov

Once lead compounds are identified, multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of their mechanisms of action. researchgate.net For example, a proteomics study could reveal changes in the levels of ribosome-associated proteins after treatment with a derivative, while metabolomics could identify alterations in metabolic pathways, such as purine or amino acid metabolism. nih.govnih.gov This integrated approach can uncover not only the primary target of a compound but also its off-target effects and broader impact on cellular networks.

These sophisticated analytical methods can help to build detailed models of how these compounds function, accelerating the development of more effective and selective therapeutic agents. researchgate.net

Table 2: Application of Omics Technologies in Mechanistic Studies

| Omics Technology | Information Gained | Potential Application for this compound |

| Proteomics | Changes in protein expression and post-translational modifications. | Identifying protein targets and affected signaling pathways. researchgate.net |

| Metabolomics | Alterations in small molecule metabolite profiles. | Understanding the impact on cellular metabolism. nih.gov |

| Transcriptomics | Changes in gene expression (RNA levels). | Revealing downstream genetic responses to the compound. |

| Phosphoproteomics | Changes in protein phosphorylation states. | Elucidating effects on kinase-mediated signaling cascades. researchgate.net |

Exploration of Unconventional Biological Targets and Pathways

While purine analogues are traditionally known to interfere with nucleic acid synthesis and metabolism, the structural diversity of this compound derivatives suggests they may interact with a broader range of biological targets. utah.edu Future research should venture beyond conventional targets to explore these unconventional interactions.

Potential novel targets include protein kinases, which are central to cellular signaling. Some 6-aminopurine derivatives have already been identified as inhibitors of VEGF-R and EGF-R, suggesting that related compounds could be developed as anti-cancer agents. obolibrary.org Other potential targets include ion channels and enzymes involved in metabolic pathways not directly related to nucleotide synthesis, such as carbamoyl (B1232498) phosphate (B84403) synthetase, which plays a role in both pyrimidine (B1678525) synthesis and the urea (B33335) cycle. rug.nl

Furthermore, the role of these compounds in modulating cellular processes like autophagy or their interaction with specific cellular compartments like lysosomes presents an exciting, underexplored area of research. obolibrary.orgroyalsociety.org Identifying these non-canonical targets could open up entirely new therapeutic applications for this class of molecules.

Innovations in Chemical Biology Tools and Probes Based on this compound Scaffolds

The this compound scaffold is an ideal foundation for creating sophisticated chemical biology tools and probes. These tools are designed to visualize and manipulate biological processes in living systems, providing insights that are often unattainable with traditional biochemical methods. leibniz-fmp.deuit.no

Future innovations could include the development of:

Activity-Based Probes (ABPs): These probes can be designed to covalently bind to the active site of specific enzymes, allowing for the profiling of enzyme activity in complex biological samples. matthewslab.org

Fluorescent Sensors: By attaching a fluorophore to the this compound scaffold, researchers could create sensors that change their fluorescence properties upon binding to a specific target, enabling real-time imaging of molecular events within cells. weebly.com

Caged Compounds: These are molecules that are biologically inactive until "uncaged" by an external stimulus, such as light. This technology allows for precise spatial and temporal control over the release of an active compound. leibniz-fmp.de

These innovative chemical probes will be invaluable for dissecting complex biological pathways and validating new drug targets, further cementing the importance of the this compound structure in modern chemical biology. matthewslab.org

Q & A

Q. Basic Research Focus

- <sup>1</sup>H NMR : Key signals include the carbamoyl NH2 protons (δ 7.5–8.0 ppm) and dioxolane ring protons (δ 4.0–5.5 ppm). For example, compound 9i (C27H45N6O4) showed distinct resonances for the hydroxymethyl group (δ 3.7 ppm) .

- HRMS-ESI : Molecular ion peaks (e.g., m/z 517.3497 for 9i ) must match theoretical values within 5 ppm error .

- Purity validation : Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity.

What experimental strategies resolve contradictions in reported antiviral activity data for this compound derivatives?

Advanced Research Focus

Discrepancies in antiviral efficacy (e.g., against HIV-1 vs. HBV) may arise from:

- Cell system variability : Activity in MT-4 cells (HIV) vs. HepG2 cells (HBV) requires cross-validation using standardized cytotoxicity assays (e.g., CC50 in uninfected cells) .

- Prodrug activation : Phosphoramidate derivatives exhibit higher bioavailability due to intracellular cleavage; compare pharmacokinetic profiles across models .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC50 values and assess statistical significance (p < 0.05) .

How do thermodynamic stability studies inform the mutagenic potential of this compound analogs?

Advanced Research Focus

2-Aminopurine (AP) analogs like this compound can induce A·T → G·C transitions due to mismatches (e.g., AP·C vs. A·C). Calorimetric studies on AP-containing DNA duplexes reveal:

- Thermodynamic stability : AP·C pairs (ΔG = −9.2 kcal/mol) are more stable than A·C pairs (ΔG = −7.1 kcal/mol), favoring replication errors .

- Base-pair discrimination : DNA polymerases exhibit lower fidelity for AP·C mismatches; use stopped-flow kinetics to measure incorporation rates .

- Experimental design : Compare melting temperatures (Tm) of duplexes via UV-Vis spectroscopy and validate with circular dichroism (CD) .

What are the key considerations for designing in vitro assays to evaluate this compound derivatives?

Q. Methodological Guidance

- Cell lines : Use HIV-1-infected MT-4 cells or HBV-transfected HepG2.2.15 cells with appropriate controls (e.g., lamivudine for HBV) .

- Cytotoxicity thresholds : Determine CC50 values using MTT assays and ensure selectivity indices (SI = CC50/EC50) >10 .

- Metabolic stability : Incubate compounds with liver microsomes (human or rat) and analyze via LC-MS/MS for half-life (t1/2) calculations .

How can computational modeling predict the binding affinity of this compound derivatives to viral polymerases?

Q. Advanced Research Focus

- Docking simulations : Use AutoDock Vina to model interactions with HIV-1 reverse transcriptase (PDB: 1RTD). Focus on hydrogen bonding with residues Lys103 and Tyr188 .

- MD simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-enzyme complexes. Calculate binding free energies (MM-PBSA) .

- Validation : Correlate in silico ΔGbind values with experimental EC50 data to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。